molecular formula C7H3ClF5NO2S B1436257 3-Chloro-2-((difluoromethyl)sulfonyl)-5-(trifluoromethyl)pyridine CAS No. 1823183-18-1

3-Chloro-2-((difluoromethyl)sulfonyl)-5-(trifluoromethyl)pyridine

Cat. No. B1436257
M. Wt: 295.61 g/mol
InChI Key: JTSPGLFAXMEQDM-UHFFFAOYSA-N
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Description

3-Chloro-2-((difluoromethyl)sulfonyl)-5-(trifluoromethyl)pyridine (3C2DFMSP) is an organic compound that has been the focus of much scientific research in recent years. It is a highly versatile compound with a wide range of applications in organic synthesis and pharmaceutical research. It is a valuable intermediate in the synthesis of many important compounds, and its properties make it a useful tool in laboratory experiments.

Scientific Research Applications

Chemical Synthesis Applications

One notable application of this compound is in the divergent chemical synthesis of prolines bearing fluorinated one-carbon units at the 4-position through nucleophilic 5-endo-trig cyclizations. This synthesis approach allows for the generation of 2-substituted 4-(trifluoromethyl)- or 4-(difluoromethylene)pyrrolidines, leading to the creation of optically active prolines with trifluoromethyl, difluoromethylene, or difluoromethyl groups at the 4-position (Nadano et al., 2006).

Furthermore, this compound plays a role in the development of new gem-difluoroolefination reagents for aldehydes and ketones. Difluoromethyl 2-pyridyl sulfone, a compound related to 3-Chloro-2-((difluoromethyl)sulfonyl)-5-(trifluoromethyl)pyridine, acts as a novel and efficient reagent, facilitating the synthesis of fluorinated organic compounds with potential applications in medicinal chemistry and material science (Zhao et al., 2010).

Material Science and Polymer Research

In the realm of material science, this compound contributes to the synthesis and characterization of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polyamides display exceptional solubility in organic solvents, along with high thermal stability, making them suitable for advanced material applications (Liu et al., 2013).

Pesticide and Insecticide Development

Additionally, the compound's derivatives are crucial intermediates in the synthesis of pesticides and insecticides. For instance, fluazinam, a fungicide, utilizes a structurally similar compound in its synthesis. This showcases the compound's significance in developing agricultural chemicals aimed at protecting crops from fungal diseases (Jeon et al., 2013).

properties

IUPAC Name

3-chloro-2-(difluoromethylsulfonyl)-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF5NO2S/c8-4-1-3(7(11,12)13)2-14-5(4)17(15,16)6(9)10/h1-2,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTSPGLFAXMEQDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)S(=O)(=O)C(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-((difluoromethyl)sulfonyl)-5-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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